Cas no 492423-53-7 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound featuring a benzodioxin core linked to an ethyl-substituted pyrazole carboxamide moiety. This structure imparts potential pharmacological relevance, particularly in targeting specific receptor interactions due to its heterocyclic framework. The compound's benzodioxin component enhances stability and bioavailability, while the pyrazole carboxamide group offers versatility in molecular recognition. Its well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for research applications in medicinal chemistry and drug discovery. The compound's balanced lipophilicity and electronic properties suggest utility as a scaffold for further derivatization or as a reference standard in biochemical studies.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide structure
492423-53-7 structure
Product Name:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide
CAS No:492423-53-7
MF:C14H15N3O3
MW:273.287203073502
CID:3094195
PubChem ID:6469951
Update Time:2025-05-28

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • <br>1-Ethyl-1H-pyrazole-3-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-a mide
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide
    • STK419886
    • AKOS003356767
    • F5127-0574
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylpyrazole-3-carboxamide
    • SR-01000921238
    • SR-01000921238-1
    • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide
    • 492423-53-7
    • Inchi: 1S/C14H15N3O3/c1-2-17-6-5-11(16-17)14(18)15-10-3-4-12-13(9-10)20-8-7-19-12/h3-6,9H,2,7-8H2,1H3,(H,15,18)
    • InChI Key: MKRROFBNNGOVPN-UHFFFAOYSA-N
    • SMILES: O1CCOC2C=CC(=CC1=2)NC(C1C=CN(CC)N=1)=O

Computed Properties

  • Exact Mass: 273.11134135Da
  • Monoisotopic Mass: 273.11134135Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 65.4Ų

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide Pricemore >>

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Additional information on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Research Brief on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS: 492423-53-7)

In recent years, the compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS: 492423-53-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzodioxin and pyrazole moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications, making it a subject of intense scientific inquiry.

Recent research has demonstrated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide exhibits notable activity as a modulator of specific biological pathways. In vitro and in vivo studies have highlighted its efficacy in targeting key enzymes and receptors involved in inflammatory and neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound acts as a potent inhibitor of a particular kinase implicated in chronic inflammation, suggesting its potential as a novel anti-inflammatory agent.

Further investigations into the pharmacokinetic profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide have provided valuable insights into its bioavailability and metabolic stability. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate that the compound possesses favorable pharmacokinetic parameters, which are crucial for its development as a therapeutic agent.

In addition to its pharmacological potential, synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide have been optimized to enhance yield and purity. Recent advancements in organic synthesis have enabled the scalable production of this compound, facilitating further preclinical and clinical evaluations. Researchers have also explored structural modifications to improve its selectivity and reduce off-target effects, thereby enhancing its therapeutic index.

The safety profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been assessed through comprehensive toxicological studies. Preliminary findings suggest that the compound exhibits a favorable safety margin, with no significant adverse effects observed in animal models at therapeutic doses. These results underscore its potential for progression into clinical trials, pending further validation.

In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS: 492423-53-7) represents a promising candidate for the development of novel therapeutics. Its unique chemical structure, combined with its demonstrated biological activity and favorable pharmacokinetic properties, positions it as a valuable molecule for future research. Continued exploration of its mechanisms and applications will likely yield significant contributions to the field of chemical biology and medicine.

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